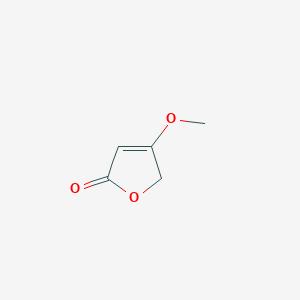

4-Methoxy-2(5H)-furanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-7-4-2-5(6)8-3-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYDEHILKLSVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349193 | |

| Record name | 4-Methoxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69556-70-3 | |

| Record name | 4-Methoxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

natural occurrence of 4-Methoxy-2(5H)-furanone in plants

An In-depth Technical Guide to the Natural Occurrence of 4-Methoxy-2(5H)-furanone in Plants

Executive Summary

This compound is a naturally occurring heterocyclic compound belonging to the furanone class. While not as extensively studied as some of its structural relatives, its presence in certain plant species, notably in conjunction with toxic isomers, warrants significant scientific attention. This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into its known natural distribution, proposes a biosynthetic pathway based on analogous well-documented pathways for related furanones, outlines detailed methodologies for its extraction and analysis, and discusses the biological activities of the broader 2(5H)-furanone class to frame the potential significance of this specific molecule. The guide emphasizes the causality behind experimental choices and is grounded in authoritative, cited literature to ensure scientific integrity.

Section 1: Introduction to Furanones in the Plant Kingdom

The 2(5H)-furanone core is a structural motif found in a variety of natural products exhibiting a wide range of biological activities.[1] These α,β-unsaturated γ-lactones are synthesized by plants, marine organisms, and microorganisms.[1][2] Their functions can range from signaling molecules and pheromones to defensive compounds.[3]

Chemical Profile of this compound

-

IUPAC Name: 4-Methoxyfuran-2(5H)-one

-

Molecular Formula: C₅H₆O₃

-

Molecular Weight: 114.10 g/mol

-

Structure: A five-membered lactone ring with a methoxy group at the C4 position.

The reactivity and biological profile of this compound are largely dictated by the unsaturated lactone ring and the electron-donating methoxy group. It is crucial to distinguish it from its isomer, 3-methoxy-2(5H)-furanone , as the position of the methoxy group dramatically alters its toxicological profile.[4] Furthermore, it shares a structural relationship with commercially significant flavor compounds like 2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifurane or DMMF) , which is a key aroma component in many fruits.[5] Understanding these related structures provides essential context for its biosynthesis and potential function.

Section 2: Documented Natural Occurrence

The confirmed natural occurrence of this compound is currently limited to a few plant species, where it often co-exists with its more toxic isomer. This co-occurrence is of particular interest in the study of plant-induced toxicology in animals.

| Plant Species | Compound Identified | Concentration (Dry Matter) | Key Findings & Significance | Reference |

| Narthecium asiaticum Maxim. | This compound | Not quantified | Isolated alongside the nephrotoxic 3-methoxy-2(5H)-furanone and 5-hydroxy-4-methoxy-2(5H)-furanone. | [6] |

| Narthecium ossifragum (L.) Huds. | This compound | Detected, but not quantified | Identified as an isomer of the principal nephrotoxin, 3-methoxy-2(5H)-furanone. A synthetic sample of the 4-methoxy isomer was found to be non-toxic to goats at 60 mg/kg, in stark contrast to the 3-methoxy isomer. | [4] |

Section 3: Biosynthesis in Plants - A Proposed Pathway

The precise biosynthetic pathway for this compound has not been elucidated. However, by examining the well-characterized biosynthesis of the related flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in strawberries, we can propose a logical and scientifically grounded hypothetical pathway.[7]

Model Pathway: Biosynthesis of HDMF and DMMF in Strawberry

The biosynthesis of HDMF, a precursor to the methoxylated furanone DMMF, has been shown to originate from carbohydrate metabolism.[7] Specifically, D-fructose 6-phosphate is a key precursor.[7] The pathway involves a series of enzymatic transformations to form the furanone ring, which is then methylated.

Caption: Biosynthesis of DMMF in strawberry via methylation of HDMF.

Proposed Biosynthetic Pathway for this compound

Drawing from the DMMF model, we hypothesize that this compound is likely synthesized from a 5-carbon sugar phosphate precursor, such as D-xylulose 5-phosphate from the pentose phosphate pathway. This precursor would undergo enzymatic cyclization and rearrangement to form a hydroxylated furanone intermediate, 4-hydroxy-2(5H)-furanone , which is then methylated to yield the final product.

Caption: Proposed biosynthesis of this compound.

Section 4: Methodologies for Extraction, Isolation, and Analysis

The isolation and characterization of this compound from a complex plant matrix require a systematic workflow. The choice of methods is guided by the compound's moderate polarity and volatility.[8][9]

Experimental Workflow

The overall process involves sample preparation, extraction, purification, and finally, identification and quantification.

Caption: General workflow for isolation of this compound.

Step-by-Step Protocol

Objective: To extract, isolate, and identify this compound from plant tissue.

-

Sample Preparation:

-

Rationale: To increase surface area and disrupt cell walls for efficient solvent penetration.

-

Protocol: Harvest fresh plant material. Lyophilize (freeze-dry) to preserve chemical integrity and remove water. Grind the dried tissue into a fine powder using a Wiley mill or a cryogenic grinder.

-

-

Solvent Extraction:

-

Rationale: To solubilize the target compound from the solid plant matrix. A solvent of intermediate polarity like ethyl acetate or methanol is chosen to match the polarity of the target furanone.[9][10]

-

Protocol:

-

Macerate the powdered plant material (e.g., 100 g) in a suitable solvent (e.g., 1 L of ethyl acetate) for 24-48 hours at room temperature with continuous stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at <40°C to yield the crude extract.

-

-

-

Purification by Column Chromatography:

-

Rationale: To separate the target compound from other co-extracted metabolites based on polarity.

-

Protocol:

-

Prepare a silica gel 60 column packed in a non-polar solvent (e.g., hexane).

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane:EtOAc from 95:5 to 70:30).

-

Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.

-

-

-

Identification and Quantification by GC-MS:

-

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile or semi-volatile compounds like furanones.[11][12] The retention time provides chromatographic information, while the mass spectrum provides a molecular fingerprint for structural confirmation.

-

Protocol:

-

Evaporate the solvent from the purified fractions. Re-dissolve a small aliquot in a suitable volatile solvent (e.g., dichloromethane).

-

Inject 1 µL of the sample into a GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Use a temperature program, for example: initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min.

-

Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard. The mass spectrum should show a molecular ion peak (M+) at m/z 114 and characteristic fragment ions.

-

Quantification can be performed by creating a calibration curve with a pure standard.

-

-

Section 5: Biological Activity and Potential Applications

While data on this compound is sparse, the biological activities of the broader 2(5H)-furanone class are well-documented, suggesting potential areas for future investigation.

Toxicology of Isomers

The most immediate and critical aspect of this compound is its relationship to its toxic isomer.

-

3-methoxy-2(5H)-furanone: Identified as the principal nephrotoxin in Narthecium ossifragum and implicated in cattle nephrotoxicity from Narthecium asiaticum.[4][6] It induces renal tubular necrosis.[13]

-

This compound: In a comparative study, this isomer was shown to be non-toxic when administered to goats, highlighting the profound impact of substituent position on biological activity.[4]

Antimicrobial and Anti-Biofilm Activities of 2(5H)-Furanone Derivatives

Many natural and synthetic 2(5H)-furanones are potent inhibitors of bacterial communication, a process known as quorum sensing (QS).[2] By interfering with QS, these compounds can prevent biofilm formation and reduce the expression of virulence factors in various pathogenic bacteria, offering a promising alternative to traditional antibiotics.[14]

| Biological Activity | Target Organisms | Mechanism of Action | Example Furanone Class | Reference |

| Anti-Biofilm | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Quorum Sensing (QS) Inhibition; structural mimics of AHL signaling molecules. | Halogenated furanones from Delisea pulchra | [2][14] |

| Antimicrobial | Staphylococcus aureus, Bacillus subtilis | Direct inhibition of bacterial growth (bactericidal or bacteriostatic). | Chiral sulfonyl 2(5H)-furanones | [14] |

| Antifungal | Candida albicans | Synergistic activity with conventional antifungal agents like fluconazole. | Chiral sulfonyl 2(5H)-furanones | [14] |

Given these precedents, this compound is a candidate for investigation into its own potential antimicrobial and anti-biofilm properties. Its natural origin and apparent lack of toxicity make it an attractive lead for further study.

Section 6: Conclusion and Future Directions

This compound is a plant-derived natural product with a confirmed, albeit narrow, distribution. Its primary significance currently lies in its co-occurrence with and structural relation to a potent nephrotoxin, making its accurate identification crucial in phytochemical and toxicological studies of Narthecium species.

This guide has synthesized the available data to provide a framework for future research. Key areas that require attention include:

-

Broader Phytochemical Screening: Investigating a wider range of plant species to determine if the occurrence of this compound extends beyond the Narthecium genus.

-

Biosynthetic Pathway Elucidation: Using tracer studies and enzymatic assays to confirm the proposed biosynthetic pathway and identify the specific enzymes involved.

-

Biological Activity Profiling: Conducting systematic in vitro and in vivo studies to definitively characterize the biological activities of pure this compound, particularly its potential as an antimicrobial or QS inhibitor.

-

Toxicological Assessment: Performing comprehensive toxicological studies to confirm its safety profile and understand the structural basis for the dramatic difference in toxicity compared to its 3-methoxy isomer.

Addressing these research gaps will provide a more complete understanding of this molecule and could unlock its potential for applications in drug development and other scientific fields.

Section 7: References

Sources

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of 3-methoxy-2(5H)-furanone as the principal nephrotoxin from Narthecium ossifragum (L.) Huds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The possible involvement of 3-methoxy-2(5H)-furanone in the etiology of Narthecium asiaticum maxim. associated nephrotoxicity in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. static.adenuniv.com [static.adenuniv.com]

- 11. florajournal.com [florajournal.com]

- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of 3-methoxy-2(5H)-furanone-containing extracts from Narthecium ossifragum (L.) Huds. on renal tubular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

biosynthesis pathway of 4-Methoxy-2(5H)-furanone

An In-depth Technical Guide to the Biosynthesis of 4-Methoxy-2(5H)-furanone

Abstract

This compound and its derivatives are significant contributors to the aroma profiles of numerous fruits and processed foods, valued for their sweet, caramel-like notes. While the direct and complete biosynthetic pathway of this compound remains to be fully elucidated, extensive research on the closely related and commercially important compound, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or mesifurane), provides a robust and scientifically validated model. This guide synthesizes the current understanding of furanone biosynthesis, leveraging the DMMF pathway as a blueprint. We will dissect the enzymatic transformations from a common sugar precursor to the core furanone structure and subsequent methylation. Furthermore, this guide proposes a hypothetical pathway for this compound and provides detailed experimental protocols for its validation, offering a comprehensive resource for researchers in natural product chemistry, biotechnology, and flavor science.

Introduction

The furanone family of volatile organic compounds plays a pivotal role in the sensory perception of a wide array of natural and processed foods. Their characteristic sweet, fruity, and caramel-like aromas make them highly sought-after flavor ingredients. Among these, this compound represents a core chemical scaffold. Understanding its biological origin is paramount for applications ranging from the metabolic engineering of crops with enhanced flavor profiles to the biotechnological production of natural flavoring agents.

This technical guide is structured to provide a deep dive into the biosynthesis of this class of molecules. Due to the limited direct research on this compound, we will first present a detailed, evidence-based exploration of the biosynthesis of 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), a well-studied analogue found in strawberries and other fruits.[1][2][3] This established pathway will serve as an authoritative model to then propose a scientifically-grounded hypothetical pathway for this compound and outline the necessary experimental frameworks for its elucidation.

Section 1: A Validated Biosynthetic Model - The Formation of 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF)

The biosynthesis of DMMF is a two-stage process that begins with a sugar phosphate and culminates in a specific methylation event. This pathway has been extensively studied in the strawberry (Fragaria x ananassa).

Part 1.1: Synthesis of the Furanone Core: From D-Fructose-1,6-diphosphate to 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

The journey from a simple sugar to the core furanone structure, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), involves a series of enzymatic steps that reshape the carbon backbone.

The Precursor: Isotopic labeling studies have definitively identified D-fructose-1,6-diphosphate as the natural progenitor of HDMF in fruits.[1][4][5] This places the entry point of the pathway squarely within central carbon metabolism.

The Key Enzymatic Steps:

-

Formation of an Intermediate: While the initial steps are not fully characterized, it is understood that D-fructose-1,6-diphosphate undergoes a series of transformations to yield the highly reactive intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF).

-

Reduction to HDMF: The final and critical step in HDMF biosynthesis is the reduction of the exocyclic double bond of HMMF. This reaction is catalyzed by an NAD(P)H-dependent enone oxidoreductase (FaEO).[1][6] This enzyme was initially misidentified as a quinone oxidoreductase (FaQR) but was later correctly characterized based on its substrate specificity.[1][6] The activity of FaEO increases significantly during fruit ripening, correlating with the accumulation of HDMF.[1]

Caption: Biosynthesis of the HDMF core from D-Fructose-1,6-diphosphate.

Part 1.2: The Final Transformation - O-Methylation to DMMF

The conversion of the hydroxyl group of HDMF to a methoxy group is the final step in DMMF biosynthesis, imparting the characteristic aroma profile.

The Enzyme and Methyl Donor: This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (FaOMT).[1] FaOMT transfers the methyl group from SAM to the 4-hydroxy position of HDMF, yielding DMMF and S-adenosyl-L-homocysteine (SAH).[1] The expression of the gene encoding FaOMT is also upregulated during strawberry ripening, in concert with FaEO.

Caption: The final methylation step in DMMF biosynthesis.

Section 2: A Proposed Biosynthetic Pathway for this compound

Extrapolating from the well-defined DMMF pathway, we can construct a logical, albeit hypothetical, biosynthetic route to this compound. The core chemical logic—formation of a hydroxy-furanone intermediate followed by methylation—is likely conserved. The primary distinction will lie in the precursor molecule that dictates the substitution pattern of the furanone ring.

To arrive at a furanone lacking the methyl groups at positions 2 and 5, a simpler precursor than D-fructose-1,6-diphosphate is required. A plausible candidate is a C4 intermediate derived from central metabolism, such as 2-keto-4-hydroxybutyrate . This molecule has been biosynthetically produced from pyruvate and formaldehyde using pyruvate aldolase.[7][8]

Proposed Enzymatic Steps:

-

Cyclization and Dehydration: 2-keto-4-hydroxybutyrate could undergo an enzyme-catalyzed intramolecular cyclization and dehydration to form an unsaturated lactone intermediate, 4-hydroxy-2(5H)-furanone. This step would likely be catalyzed by a specific cyclase or dehydratase.

-

Methylation: The resulting 4-hydroxy-2(5H)-furanone would then serve as the substrate for an O-methyltransferase, analogous to FaOMT. This enzyme would utilize SAM to methylate the hydroxyl group at the 4-position, yielding the final product, this compound.

Caption: A proposed biosynthetic pathway for this compound.

Section 3: Experimental Methodologies for Pathway Elucidation

Validating the proposed pathway requires a multi-faceted approach combining isotopic labeling, enzyme assays, and analytical chemistry. The following protocols provide a framework for these investigations.

Protocol 3.1: Isotopic Labeling to Identify Precursors

Objective: To determine the metabolic origin of the this compound backbone.

Methodology:

-

Culture Preparation: Grow a biological system known to produce this compound (e.g., specific plant cell culture or microorganism) in a defined medium.

-

Precursor Feeding: Supplement parallel cultures with stable isotope-labeled precursors. Key candidates include [U-¹³C]-glucose (to trace general carbon flow) and specifically labeled [¹³C₄]-2-keto-4-hydroxybutyrate. A control culture with no labeled precursor should be run in parallel.

-

Incubation and Extraction: Incubate the cultures for a period sufficient for metabolism and product formation. Subsequently, harvest the cells/medium and perform a solvent extraction (e.g., with ethyl acetate) to isolate volatile and semi-volatile compounds.

-

Analysis by GC-MS: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the mass spectra of this compound from the labeled and unlabeled cultures. An increase in the molecular weight corresponding to the incorporation of ¹³C will confirm the precursor-product relationship.

Protocol 3.2: In Vitro Enzyme Assays

Objective: To demonstrate the catalytic activities of the putative cyclase/dehydratase and O-methyltransferase.

Methodology:

-

Protein Extraction: Prepare a cell-free protein extract from the source organism harvested during peak production of this compound.

-

Assay for Cyclase/Dehydratase Activity:

-

Set up a reaction mixture containing the protein extract, 2-keto-4-hydroxybutyrate, and appropriate buffers and cofactors.

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

At various time points, quench the reaction and extract the products.

-

Analyze for the formation of 4-hydroxy-2(5H)-furanone using LC-MS or GC-MS.

-

-

Assay for O-Methyltransferase Activity:

-

Set up a reaction mixture containing the protein extract, chemically synthesized 4-hydroxy-2(5H)-furanone, S-adenosyl-L-methionine (SAM), and appropriate buffers.

-

Incubate and analyze as above for the formation of this compound.

-

Protocol 3.3: Identification of Intermediates

Objective: To detect and identify the proposed intermediate, 4-hydroxy-2(5H)-furanone, in vivo.

Methodology:

-

Targeted Metabolomics: Develop a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of 4-hydroxy-2(5H)-furanone. This involves optimizing chromatographic separation and defining specific parent-fragment ion transitions (Multiple Reaction Monitoring - MRM).

-

Sample Analysis: Analyze protein-quenched extracts from the organism at different stages of growth or induction of the pathway.

-

Confirmation: The presence of a peak with the correct retention time and MRM transitions, when compared to an authentic chemical standard, provides strong evidence for the existence of the intermediate in the biological system.

Section 4: Data Summary

The following tables summarize the key components of the established DMMF pathway and the proposed pathway for this compound.

Table 1: Key Components of the DMMF Biosynthetic Pathway

| Component | Identity | Source Organism | Reference |

| Precursor | D-Fructose-1,6-diphosphate | Fragaria x ananassa | [1][4] |

| Intermediate | 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | Fragaria x ananassa | [1][6] |

| Enzyme 1 | Enone Oxidoreductase (FaEO) | Fragaria x ananassa | [1][6] |

| Intermediate | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Fragaria x ananassa | [1] |

| Enzyme 2 | O-Methyltransferase (FaOMT) | Fragaria x ananassa | [1] |

| Methyl Donor | S-Adenosyl-L-methionine (SAM) | Fragaria x ananassa | [1] |

| Final Product | 2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF) | Fragaria x ananassa | [1][2] |

Table 2: Proposed Components for the this compound Biosynthetic Pathway

| Component | Proposed Identity | Rationale/Homology |

| Precursor | 2-Keto-4-hydroxybutyrate | Provides the C4 backbone without methyl substitutions. |

| Enzyme 1 | Cyclase / Dehydratase | Required for ring formation from the linear precursor. |

| Intermediate | 4-Hydroxy-2(5H)-furanone | The direct precursor for the final methylation step. |

| Enzyme 2 | O-Methyltransferase | Homologous to FaOMT, for methylation of the hydroxyl group. |

| Methyl Donor | S-Adenosyl-L-methionine (SAM) | The most common biological methyl group donor. |

| Final Product | This compound | The target molecule of the proposed pathway. |

Conclusion

The biosynthesis of this compound, while not yet fully elucidated, can be logically inferred from the well-established pathway of its methylated analogue, DMMF. The proposed pathway, originating from 2-keto-4-hydroxybutyrate, provides a testable hypothesis for future research. The experimental protocols outlined in this guide offer a clear roadmap for researchers to validate this proposed route, identify the specific enzymes involved, and ultimately harness this knowledge for biotechnological applications. The elucidation of this pathway will not only fill a gap in our understanding of natural product biosynthesis but also open new avenues for the sustainable production of valuable flavor compounds.

References

- Crouzet, J. (Ed.). (2001). The Furanones: Occurrence, Formation and Function from Pheromone to Food. John Wiley & Sons.

- Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2010). Identification of a sotolon pathway in dry white wines. Journal of Agricultural and Food Chemistry, 58(12), 7273–7279. [Link]

- Lanfermann, I., Krings, U., Schopp, S., & Berger, R. G. (2014). Biogenesis of sotolon in Laetiporus sulphureus. Presentation at the Regionalverbandstagung Nord der LChG, Hamburg.

- Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936–6951. [Link]

- Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2010). Sotolon formation pathways from ascorbic acid and ethanol. In Proceedings of the 7th International Symposium on Enology of Bordeaux.

- Camara, J. S., Marques, J. C., Alves, M. A., & Silva, F. (2021). Sotolon in Madeira Wine: New insights on the aroma impact and main formation pathways.

- Chongqing Chemdad Co., Ltd. (n.d.). 4-Methoxy-2,5-dimethyl-3(2H)-furanone.

- Kim, J., Lee, S. Y., & Kim, P. (2023). One-Pot Biosynthesis of 2-Keto-4-hydroxybutyrate from Cheap C1 Compounds Using Rationally Designed Pyruvate Aldolase and Methanol Dehydrogenase. Journal of Agricultural and Food Chemistry, 71(10), 4348–4356. [Link]

- Kim, J., Lee, S. Y., & Kim, P. (2023). One-Pot Biosynthesis of 2-Keto-4-hydroxybutyrate from Cheap C1 Compounds Using Rationally Designed Pyruvate Aldolase and Methanol Dehydrogenase.

- Sanz, C., Olias, J. M., & Pérez, A. G. (1999). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry, 47(4), 1611–1615. [Link]

- Blank, I., Schieberle, P., & Grosch, W. (1996). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-2-oxo-tetrahydrofuran. In Flavour Science: Recent Developments.

- Blank, I., Schieberle, P., & Grosch, W. (1996). Formation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. Journal of Agricultural and Food Chemistry, 44(7), 1851–1856.

- Gode, C. J., & Cronan, J. E. (2020). A bacterial biosynthetic pathway for methylated furan fatty acids. Journal of Biological Chemistry, 295(36), 12694-12704. [Link]

- Okada, K., Mori, K., & Senda, S. (1983). Synthesis of Both the Enantiomers of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon), the Key Compound for Sugary Flavor. Agricultural and Biological Chemistry, 47(5), 1071-1074.

- König, T., Gutsche, B., Hartl, M., Hübscher, R., Schreier, P., & Schwab, W. (1999). Formation Pathways of 3-Hydroxy-4,5-dimethyl-2[5H]-furanone (Sotolon) in Citrus Soft Drinks. Journal of Agricultural and Food Chemistry, 47(8), 3288-3291.

- Kallio, H., & Salorinne, L. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits. Journal of Agricultural and Food Chemistry, 66(9), 2036-2042. [Link]

- Gröger, H., & Hummel, W. (2017). Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid.

- Kallio, H., & Salorinne, L. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits. PubMed Central. [Link]

- Raab, T., López-Ráez, J. A., Klein, D., Ibrahim, A., Pozo-Bayón, M. Á., & Schwab, W. (2006). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology, 72(10), 6502-6508. [Link]

- Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol).

- Groll, M., Hiltmair, T., Lissek, S., & Schwab, W. (2013). Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Biological Chemistry, 288(22), 15946-15955. [Link]

- Uehara, S., Iwashita, K., & Nakajima, M. (2017). Identification and characterization of an enzyme involved in the biosynthesis of the 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone in yeast. Bioscience, Biotechnology, and Biochemistry, 81(9), 1787-1794. [Link]

- Kim, H., & Lee, D. (2021). Demonstrated biosynthesis of 4-hydroxybutyric acid and 2-pentanone with BioPKS pipeline.

- Kim, J., Lee, S. Y., & Kim, P. (2023). One-Pot Biosynthesis of 2-Keto-4-hydroxybutyrate from Cheap C1 Compounds Using Rationally Designed Pyruvate Aldolase and Methanol Dehydrogenase.

- O'Gara, F., & Egan, S. (2011). Synthesis and evaluation of novel furanones as biofilm inhibitors in opportunistic human pathogens. Bioorganic & Medicinal Chemistry Letters, 21(1), 356-359. [Link]

- Zarubaev, V. V., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 27(19), 6543. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. One-Pot Biosynthesis of 2-Keto-4-hydroxybutyrate from Cheap C1 Compounds Using Rationally Designed Pyruvate Aldolase and Methanol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxy-2(5H)-furanone chemical structure and isomers

An In-depth Technical Guide to the Chemical Structure and Isomers of 4-Methoxy-2(5H)-furanone

Introduction: The Furanone Core in Modern Chemistry

Furanones represent a significant class of heterocyclic organic compounds, characterized by a five-membered ring containing an oxygen atom and a ketone group.[1] The butenolide scaffold, of which 2(5H)-furanone is a parent structure, is prevalent in a vast array of natural products and serves as a versatile building block in synthetic organic chemistry.[1] These compounds are of particular interest to researchers in drug development and flavor chemistry due to their diverse biological activities and distinct sensory properties. This guide focuses specifically on this compound (CAS No. 69556-70-3), a key derivative whose unique structural features—a lactone, an enol ether, and a chiral center at C5—confer specific reactivity and stereochemical properties.[2][3] Understanding its structure, isomers, and tautomeric relationships is fundamental for its effective application in research and development.

Core Chemical Structure and Physicochemical Properties

This compound is a five-membered lactone (a cyclic ester) with a methoxy group attached to a double bond, forming an enol ether system. This arrangement results in a planar ring with sp² hybridized carbons, creating a system with partial aromaticity that influences its reactivity.[3] The molecule's formal IUPAC name is 4-methoxy-2,5-dihydrofuran-2-one.[4]

Molecular Structure

The core structure consists of a furan ring with a carbonyl group at the C2 position and a double bond between C3 and C4. The methoxy group (-OCH₃) at C4 is an electron-donating group, which significantly influences the electronic distribution across the molecule, impacting its reactivity in electrophilic and nucleophilic reactions.[3]

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 69556-70-3 | [2][3] |

| Molecular Formula | C₅H₆O₃ | [2] |

| Molecular Weight | 114.10 g/mol | [3] |

| Appearance | Slightly yellow or light yellow crystalline mass | [2][4] |

| Melting Point | 62-65 °C | [2][4][5] |

| Boiling Point | 105 °C at 0.5 mm Hg | [2][5] |

| SMILES | COC1=CC(=O)OC1 | [3][6] |

| InChI Key | VOYDEHILKLSVNN-UHFFFAOYSA-N | [3][4] |

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. The expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide a unique fingerprint for the molecule.[7][8][9]

| Technique | Expected Observations | Rationale |

| ¹H NMR | Singlet (~3.7-3.9 ppm, 3H); Singlet (~5.1-5.3 ppm, 1H); Singlet (~4.8-5.0 ppm, 2H) | The three protons of the methoxy group (-OCH₃) are equivalent and appear as a singlet. The vinylic proton at C3 is a singlet due to no adjacent protons. The two protons at the C5 position (a CH₂) are also expected to appear as a singlet. |

| ¹³C NMR | Carbonyl carbon (C=O) at ~170-175 ppm; Vinylic carbons (C3, C4) at ~90-160 ppm; Methylene carbon (C5) at ~70-75 ppm; Methoxy carbon (-OCH₃) at ~55-60 ppm. | The chemical shifts are characteristic for a lactone carbonyl, an electron-rich double bond (enol ether), a CH₂ group adjacent to an oxygen atom, and a methoxy carbon. |

| IR Spectroscopy | Strong, sharp peak at ~1740-1780 cm⁻¹; Peak at ~1650-1670 cm⁻¹; Peak at ~1200-1250 cm⁻¹ | These absorptions correspond to the C=O stretch of the α,β-unsaturated lactone, the C=C stretch of the double bond, and the C-O stretch of the enol ether, respectively.[10] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 114.10 | Corresponds to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO, CO₂, or the methoxy group. |

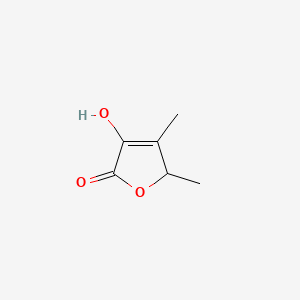

Isomerism in Methoxyfuranones

Isomers are compounds with the same molecular formula but different structural arrangements.[11] For C₅H₆O₃, several positional isomers and tautomers are theoretically possible, each with distinct chemical and physical properties. Understanding these isomeric forms is crucial for predicting reaction outcomes and isolating the desired product.

Positional Isomers

Positional isomers differ in the location of the methoxy substituent on the furanone ring. The stability and reactivity of each isomer are governed by the electronic effects of the substituent relative to the lactone functionality.

Caption: Key positional isomers of Methoxy-2(5H)-furanone.

-

3-Methoxy-2(5H)-furanone: In this isomer, the methoxy group is directly attached to the carbon adjacent to the carbonyl. This structure is a vinylogous ester. Its synthesis and stability would differ significantly from the 4-methoxy isomer.

-

5-Methoxy-2(5H)-furanone: Here, the methoxy group is at the C5 position, forming an acetal-like structure. This isomer may be susceptible to hydrolysis under acidic conditions.[12] The synthesis of related 5-hydroxy and 5-alkoxy furanones has been reported, often as byproducts in the cyclization of β-formylcrotonates.[12]

Tautomerism: The Keto-Enol Relationship

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[13][14] The most relevant tautomerism for furanones is the keto-enol equilibrium.[11] While this compound itself is a stable enol ether (a "locked" enol form), its precursor, 4-hydroxy-2(5H)-furanone, exists in equilibrium with its keto tautomer, tetronic acid (furan-2,4(3H,5H)-dione).

The methoxy derivative can be seen as the methylation product of the more stable enol tautomer of the corresponding hydroxyfuranone. The stability of the enol form in 4-hydroxyfuranones is driven by the formation of a conjugated system involving the double bond and the carbonyl group. This concept is critical in understanding the biosynthesis of related natural products like Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone), where tautomerism and subsequent enzymatic methylation play key roles.[15][16][17]

Synthesis and Experimental Protocols

The synthesis of furanone derivatives is an active area of research, with various methods developed to construct this valuable heterocyclic core.[18][19]

General Synthetic Strategy: Oxidation and Cyclization

A common pathway to the 2(5H)-furanone core involves the oxidation of furfural.[1][3] The resulting intermediate can undergo isomerization, often base-catalyzed, to yield the more thermodynamically stable 2(5H)-furanone isomer over the 2(3H)-furanone kinetic product.[20] Subsequent functionalization, such as methoxylation of a hydroxy precursor, would yield the target molecule.

Caption: Generalized workflow for synthesis and characterization.

Protocol 1: Synthesis via Methylation of 4-Hydroxy-2(5H)-furanone

This protocol describes a generalized procedure for the synthesis of this compound from its hydroxy precursor. Caution: This procedure should be performed by trained personnel in a fume hood with appropriate personal protective equipment.

-

Dissolution: Dissolve 1.0 equivalent of 4-hydroxy-2(5H)-furanone in a suitable anhydrous solvent (e.g., acetone or DMF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add 1.5 equivalents of a mild base (e.g., potassium carbonate, K₂CO₃) to the solution. Stir the suspension for 15-20 minutes at room temperature to form the corresponding phenoxide-like salt. The purpose of the base is to deprotonate the hydroxyl group, making it a more potent nucleophile.

-

Methylation: Add 1.2 equivalents of a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the stirring suspension. Extreme caution is advised as these are toxic and carcinogenic reagents.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. This step removes any remaining inorganic impurities and water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Protocol 2: Sample Preparation for NMR Analysis

This protocol ensures high-quality data for structural verification.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.

-

Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is required for optimal results.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

-

Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Conclusion

This compound is a structurally distinct heterocyclic compound with significant potential in various scientific fields. Its chemistry is defined by the interplay of its lactone, enol ether, and chiral functionalities. A thorough understanding of its structure, spectroscopic properties, and the nuances of its isomerism—including positional isomers and the underlying principles of tautomerism in its precursors—is paramount for researchers and drug development professionals. The synthetic and analytical protocols provided herein offer a framework for the reliable preparation and characterization of this important molecule, enabling its further exploration and application.

References

- Chemical-Suppliers. (n.d.). 4-Methoxy-2(5H)furanone | CAS 69556-70-3.

- Wikipedia. (n.d.). 2-Furanone.

- Stenutz. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones.

- Wiley Online Library. (2020). Biosynthesis of furanol and other aroma imparting 3(2H)‐furanone derivatives.

- ResearchGate. (2010). Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines.

- ResearchGate. (n.d.). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them.

- NIST WebBook. (n.d.). 3(2H)-Furanone, 4-methoxy-2,5-dimethyl-.

- Google Patents. (1997). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.

- PubMed. (2003). Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis.

- LookChem. (n.d.). 4-Hydroxy-2(5H)-furanone.

- ACS Publications. (1997). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries.

- PubMed Central. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).

- MDPI. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®).

- Google Patents. (2014). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.

- ACS Publications. (2018). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits.

- PubChem. (n.d.). 2,5-dimethyl-4-methoxy-3(2H)-furanone.

- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

- Chemistry LibreTexts. (2019). 9.4.2. Tautomers.

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- RSC Publishing. (2024). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics.

- Wikipedia. (n.d.). Tautomer.

- University of Colorado Boulder. (n.d.). Spectroscopy Problems.

- Taylor & Francis. (n.d.). Tautomers – Knowledge and References.

- YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.

- YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS.

Sources

- 1. 2-Furanone - Wikipedia [en.wikipedia.org]

- 2. 4-Methoxy-2(5H)furanone | CAS 69556-70-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound (69556-70-3) for sale [vulcanchem.com]

- 4. 276680250 [thermofisher.com]

- 5. This compound CAS#: 69556-70-3 [m.chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. youtube.com [youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. m.youtube.com [m.youtube.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 13. Tautomer - Wikipedia [en.wikipedia.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 3(2H)-Furanone synthesis [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methoxy-2(5H)-furanone: From Natural Occurrence to Synthetic Strategies and Biological Activity

This guide provides a comprehensive technical overview of 4-Methoxy-2(5H)-furanone, a notable heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its natural origins, synthetic pathways, chemical properties, and significant biological activities. The structure of this guide is designed to offer a logical and in-depth exploration of the subject, moving from its discovery in nature to its potential applications in science.

Discovery and Natural Occurrence

The history of this compound is rooted in the study of natural products. It has been identified as a constituent of the leaves of Narthecium asiaticum maxim. This discovery is particularly significant when contrasted with its toxic isomer, 3-methoxy-2(5H)-furanone, which is the principal nephrotoxin found in a related plant, Narthecium ossifragum. In a study involving the intraruminal dosing of goats, this compound was found to be non-toxic at a dose of 60 mg kg⁻¹ live weight, highlighting the critical role of substituent positioning on the furanone ring in determining biological activity.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69556-70-3 | [1] |

| Molecular Formula | C₅H₆O₃ | [1] |

| Molecular Weight | 114.10 g/mol | |

| IUPAC Name | 4-methoxy-2,5-dihydrofuran-2-one | [1] |

| Melting Point | 62-64 °C | |

| Boiling Point | 105 °C at 0.5 mmHg | |

| Appearance | Light yellow crystalline mass | [1] |

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the α,β-unsaturated lactone carbonyl group (C=O) around 1740-1780 cm⁻¹. Other characteristic peaks would include those for the C=C double bond stretching at approximately 1650 cm⁻¹ and C-O stretching vibrations. Supplier data confirms that the infrared spectrum of commercially available this compound conforms to its structure[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methoxy group protons (-OCH₃) at around 3.5-4.0 ppm. The protons on the furanone ring would exhibit characteristic shifts and couplings. The vinylic proton at the 3-position would likely appear as a singlet or a narrow triplet (if coupled to the C5 protons) in the olefinic region (around 5.0-6.0 ppm). The two protons at the 5-position (a CH₂ group) would likely appear as a multiplet further upfield.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals. The carbonyl carbon of the lactone would be the most downfield signal (around 170 ppm). The olefinic carbons of the C=C double bond would appear in the range of 100-160 ppm, with the carbon at the 4-position being significantly affected by the electron-donating methoxy group. The methoxy carbon would have a characteristic signal around 55-60 ppm, and the methylene carbon at the 5-position would be the most upfield signal.

-

Synthesis of this compound

While a definitive, widely cited first synthesis of this compound is not prominent in the available literature, its synthesis can be approached through established methods for the preparation of substituted butenolides. A plausible and commonly employed strategy involves the modification of the 2(5H)-furanone core.

Protocol: A Potential Synthetic Route via Photooxidation of Furfural followed by Methoxy Group Introduction

This protocol is a conceptualized pathway based on known transformations of furanone derivatives.

Part 1: Synthesis of 2(5H)-Furanone from Furfural

This step is based on the well-documented photooxidation of furfural.

-

Reaction Principle: The oxidation of furfural to 2(5H)-furanone can proceed through a Baeyer-Villiger-type oxidation mechanism, where an oxygen atom is inserted into the furan ring.

-

Step-by-Step Methodology:

-

In a suitable photochemical reactor, dissolve furfural in a solvent such as methanol.

-

Add a photosensitizer, for example, Rose Bengal or Methylene Blue.

-

While stirring, irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp) and bubble oxygen through the mixture.

-

Monitor the reaction progress using an appropriate analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by removing the solvent and sensitizer.

-

The crude product is then purified, typically by column chromatography, to yield 2(5H)-furanone.

-

Part 2: Introduction of the 4-Methoxy Group

The introduction of a methoxy group at the 4-position of the 2(5H)-furanone ring is a more complex step. One potential approach could involve a halogenation-substitution sequence.

-

Reaction Principle: This conceptual pathway involves the bromination of the double bond, followed by elimination to create a 4-bromo-2(5H)-furanone intermediate. Subsequent nucleophilic substitution with methanol or sodium methoxide would yield the desired product.

-

Step-by-Step Methodology:

-

Dissolve the 2(5H)-furanone from Part 1 in a suitable solvent (e.g., carbon tetrachloride).

-

Add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Reflux the mixture and monitor the reaction until the starting material is consumed.

-

After cooling, filter the succinimide byproduct and concentrate the filtrate.

-

The crude 4-bromo-2(5H)-furanone is then dissolved in methanol.

-

A base, such as sodium methoxide or triethylamine, is added to facilitate the nucleophilic substitution.

-

The reaction is stirred, potentially with heating, until the substitution is complete.

-

The final product, this compound, is isolated through an aqueous workup and purified by column chromatography or recrystallization.

-

Biological Activity and Mechanism of Action

Substituted 2(5H)-furanones have garnered significant interest for their diverse biological activities, particularly their antimicrobial properties.

Antibacterial Activity

Derivatives of 2(5H)-furanone have demonstrated notable antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus[2][3][4][5]. The efficacy against these bacteria is often attributed to the ability of the furanone derivatives to penetrate the bacterial cell. In contrast, Gram-negative bacteria tend to be less susceptible, likely due to the protective outer membrane that hinders the entry of these compounds[2].

Mechanism of Action: Induction of Oxidative Stress

The primary mechanism underlying the antibacterial action of many 2(5H)-furanone derivatives is the induction of oxidative stress within the bacterial cell[2]. This process involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread damage to cellular components.

-

ROS Generation: Upon entering the bacterial cell, the furanone molecule is thought to participate in redox cycling, a process that leads to the formation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂)[2].

-

Cellular Damage: The accumulation of ROS overwhelms the bacterial cell's antioxidant defense systems, leading to:

-

Protein Damage: ROS can oxidize amino acid residues in proteins, leading to conformational changes and loss of function. This can disrupt critical metabolic pathways and enzymatic activities[2].

-

DNA Damage: Although less emphasized for this class of compounds compared to others, ROS can also cause damage to nucleic acids.

-

Lipid Peroxidation: The bacterial cell membrane can be a target of ROS, leading to lipid peroxidation, which compromises membrane integrity and function.

-

The dual action of inducing ROS production while simultaneously damaging the proteins responsible for detoxifying these reactive species creates a lethal cascade within the bacterium[6].

Caption: Oxidative stress-induced bacterial cell death pathway.

Applications in Synthetic Chemistry

Beyond its biological activities, this compound and related butenolides are valuable building blocks in organic synthesis. Their utility stems from the presence of multiple functional groups that can participate in a variety of chemical transformations.

One of the most significant applications is in Diels-Alder reactions . The electron-deficient double bond of the α,β-unsaturated lactone system makes this compound an effective dienophile. This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for the construction of complex six-membered rings, which are common structural motifs in many natural products and pharmaceutical agents.

Caption: General scheme of a Diels-Alder cycloaddition.

Conclusion

This compound stands as a molecule of interest at the intersection of natural product chemistry, synthetic methodology, and microbiology. Its discovery in nature, coupled with its selective antibacterial activity through the induction of oxidative stress, presents opportunities for further investigation in the development of new therapeutic agents. Furthermore, its utility as a synthetic intermediate ensures its continued relevance in the field of organic chemistry. This guide has provided a foundational understanding of this compound, intended to support and inspire future research and development endeavors.

References

- Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. National Institutes of Health.

- Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. ResearchGate.

- The possible involvement of 3-methoxy-2(5H)-furanone in the etiology of Narthecium asiaticum maxim. associated nephrotoxicity in cattle. PubMed.

- 2-(2-Nitrovinyl) furan exacerbates oxidative stress response of Escherichia coli to bacteriostatic and bactericidal antibiotics. PubMed.

- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI.

- 2,5-dimethyl-4-methoxy-3(2H)-furanone | C7H10O3. PubChem.

- Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. National Institutes of Health.

- Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers.

- Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits. ACS Publications.

- Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression. National Institutes of Health.

- Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. Google Patents.

- Basic 1H- and 13C-NMR Spectroscopy. ResearchGate.

- This compound. Stenutz.

- Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). National Institutes of Health.

- Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Institutes of Health.

- Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. ACS Publications.

- Butenolide synthesis. Organic Chemistry Portal.

- Supporting Information. The Royal Society of Chemistry.

- Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro. PubMed.

- A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. National Institutes of Health.

- Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. ResearchGate.

- 3(2H)-Furanone, 4-methoxy-2,5-dimethyl-. NIST WebBook.

- Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2 H)-furanone, and Its Occurrence in Berries and Fruits. PubMed.

- 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI.

Sources

- 1. This compound, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Foreword: The Versatile Scaffold of 2(5H)-Furanones

An In-depth Technical Guide to the Biological Activities of 2(5H)-Furanone Derivatives

The 2(5H)-furanone core, an α,β-unsaturated γ-lactone, represents a "privileged scaffold" in medicinal chemistry. This five-membered heterocyclic ring is a recurring motif in a multitude of natural products isolated from marine algae, plants, and microorganisms.[1][2][3] The red algae Delisea pulchra, for instance, produces halogenated furanones as a sophisticated chemical defense against biofouling, a discovery that catalyzed a wave of research into their potent biological activities.[1][4] Synthetic exploration has further broadened the chemical space, yielding derivatives with a remarkable spectrum of pharmacological properties.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple catalog of activities to provide a deeper understanding of the underlying mechanisms of action, the critical structure-activity relationships (SAR) that govern efficacy, and the practical experimental methodologies required for their evaluation. We will explore the causality behind experimental choices and present self-validating protocols, offering a field-proven perspective on harnessing the therapeutic potential of this versatile chemical class. The activities covered are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects, underscoring the broad therapeutic promise of these compounds.[5][6]

Section 1: Antimicrobial & Anti-Biofilm Activity: Disrupting Bacterial Communication

The rise of antibiotic resistance has created an urgent need for novel antimicrobial strategies. 2(5H)-Furanone derivatives have emerged as powerful tools in this arena, not primarily as bactericidal agents, but as sophisticated anti-virulence compounds that disarm pathogens by interfering with their communication and coordination.[7][8]

Mechanism of Action: Quorum Sensing Inhibition

Many pathogenic bacteria rely on a cell-to-cell communication system known as Quorum Sensing (QS) to coordinate collective behaviors, including the formation of drug-resistant biofilms and the production of virulence factors.[9][10] In many Gram-negative bacteria, QS is mediated by N-acyl homoserine lactone (AHL) signaling molecules.[1] Halogenated furanones, being structural mimics of AHLs, can competitively bind to the cognate receptor proteins (e.g., LuxR-type transcriptional regulators), thereby inhibiting the transcription of QS-controlled genes.[11] This effectively silences the pathogen's ability to launch a coordinated attack, rendering it more susceptible to host defenses and conventional antibiotics.[12]

This anti-virulence approach is a paradigm shift, as it imposes less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.

Caption: Mechanism of Quorum Sensing (QS) inhibition by 2(5H)-furanone derivatives.

Quantitative Data: Antimicrobial & Anti-Biofilm Efficacy

The potency of furanone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth, and the Minimum Biofilm Inhibitory Concentration (MBIC) or Biofilm Preventing Concentration (BPC).

| Compound ID | Target Organism | MIC (µg/mL) | MBIC/BPC (µg/mL) | Key Observations | Reference |

| Compound 26 | Staphylococcus aureus | 8 | ~8 | A chiral sulfone derivative with prominent activity. | [13] |

| Compound 26 | Bacillus subtilis | 8 | ~8 | Effective against multiple Gram-positive bacteria. | [13] |

| F105 | S. aureus (MRSA) | 10 | 10-20 | Active against both planktonic and biofilm-embedded MRSA.[7][8] | [13] |

| F131 | S. aureus / C. albicans | 2-4 (S.a) / 4-16 (C.a) | - | Inhibits mono-species and mixed-species biofilms. | [4] |

| (Z)-5-(bromomethylene) furan-2(5H)-one | S. epidermidis | - | - | Completely repressed biofilm formation. | [7][8] |

Experimental Protocol: Crystal Violet Biofilm Assay

This protocol provides a reliable method for quantifying biofilm formation and its inhibition by test compounds. The self-validating aspect lies in the inclusion of multiple controls (negative, positive, and vehicle) to ensure that observed effects are due to the compound's activity and not artifacts.

Objective: To quantify the inhibitory effect of 2(5H)-furanone derivatives on bacterial biofilm formation.

Materials:

-

96-well flat-bottomed polystyrene microtiter plates

-

Bacterial strain of interest (e.g., S. aureus ATCC 29213)

-

Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)

-

2(5H)-furanone derivatives stock solutions (in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid in water or 95% Ethanol

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight in the appropriate broth at 37°C. b. Dilute the overnight culture in fresh medium to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

-

Plate Setup: a. Add 100 µL of the diluted bacterial culture to each well of the 96-well plate. b. Add 1 µL of the furanone stock solution (or vehicle control, DMSO) to achieve the desired final concentrations. Include a negative control (medium only) and a positive control (bacteria with vehicle).

-

Incubation: a. Cover the plate and incubate statically for 24-48 hours at 37°C. This allows for biofilm formation on the well surfaces.

-

Washing: a. Gently discard the planktonic (free-floating) culture from the wells. b. Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent bacteria. Invert the plate and tap gently on a paper towel to remove excess liquid.

-

Staining: a. Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes. b. Discard the stain and wash the wells again three times with PBS.

-

Solubilization and Quantification: a. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. b. Incubate for 15 minutes at room temperature. c. Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.

-

Data Analysis: a. Calculate the percentage of biofilm inhibition relative to the positive control (vehicle-treated).

Section 2: Anticancer Activity: Inducing Targeted Cell Death

The furanone scaffold is prevalent in compounds exhibiting significant cytotoxicity against a range of cancer cell lines.[2][14] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Mechanisms of Action: Apoptosis Induction & Cell Cycle Arrest

-

Induction of Apoptosis via Oxidative Stress: Many furanone derivatives can increase the intracellular concentration of reactive oxygen species (ROS).[14] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers a caspase cascade (activation of caspase-9 and caspase-3), culminating in the execution phase of apoptosis.

-

Cell Cycle Arrest: Furanones can interfere with the cell division machinery, causing arrest at specific checkpoints, most commonly the G2/M or S phase.[14][15][16] This prevents the cancer cells from proliferating and can ultimately lead to cell death. Some derivatives have also been shown to interact directly with DNA, which may contribute to their cytotoxic effects.[15][17]

Caption: Apoptosis induction pathway via ROS generation by furanone derivatives.

Quantitative Data: Cytotoxic Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the standard measure of a compound's potency in inhibiting cancer cell growth. Lower values indicate higher potency.

| Compound Class/ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism / Key Findings | Reference |

| Bis-2(5H)-furanone (4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA. | [15][17] |

| 5-alkoxy derivative (12) | A549 (Lung) | - | Induces G2 phase arrest and caspase-independent cell death. | [16] |

| 5-(3-nitrobenzylidene) (21) | Various | - | Introduction of nitro group increased cytotoxicity. | [18] |

| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-... | HEPG2 (Liver) | 0.002 | Showed significantly higher potency than the reference drug. | [19] |

| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-... | MCF7 (Breast) | 0.002 | Showed significantly higher potency than the reference drug. | [19] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a cornerstone for screening potential anticancer compounds.

Objective: To determine the IC₅₀ value of a 2(5H)-furanone derivative against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottomed cell culture plates

-

2(5H)-furanone derivatives stock solutions (in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Step-by-Step Methodology:

-

Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the furanone derivative in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). c. Incubate for another 48-72 hours.

-

MTT Addition: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently pipette to ensure complete dissolution, resulting in a purple solution.

-

Quantification: a. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the background absorbance (blank wells). b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 3: Anti-inflammatory Activity: Targeting Key Enzymes

Chronic inflammation is a driver of numerous diseases, including arthritis, cardiovascular disease, and cancer.[20][21] Certain 2(5H)-furanone derivatives have demonstrated potent anti-inflammatory properties, often through the dual inhibition of key enzymes in the inflammatory cascade.[21][22][23]

Mechanism of Action: COX/LOX Inhibition

Inflammation is mediated by signaling molecules like prostaglandins and leukotrienes, which are produced from arachidonic acid by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), respectively.[21] Furanone derivatives can inhibit these enzymes, thereby reducing the production of these pro-inflammatory mediators.[20][22] The ability of some derivatives to act as dual COX/LOX inhibitors is particularly attractive, as it could offer a broader spectrum of anti-inflammatory effects with a potentially improved side-effect profile compared to selective COX-2 inhibitors.[21][23]

Caption: Inhibition of the arachidonic acid cascade by dual COX/LOX inhibiting furanones.

Section 4: Diverse Bioactivities and Future Directions

Beyond the major areas discussed, the 2(5H)-furanone scaffold has been linked to a wide array of other biological activities, highlighting its vast therapeutic potential.

-

Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated lactone makes it a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites, leading to irreversible inhibition.[24] This reactivity underpins many of its biological effects.

-

Neuroprotective Effects: Certain furanone derivatives isolated from fungi have shown the ability to protect neuronal cells from injury induced by oxygen-glucose deprivation/reperfusion, suggesting potential applications in treating stroke and neurodegenerative diseases.[25][26]

-

Cardioprotective Effects: Specific furanone-containing guanidine derivatives have been developed as potent inhibitors of the sodium/hydrogen exchanger-1 (NHE-1).[27] Inhibition of NHE-1 is a validated strategy for protecting the heart from ischemia-reperfusion injury.[27][28]

-

Anticholinesterase and Antioxidant Activity: Some functionally substituted furanones have demonstrated the ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease, while also exhibiting potent free-radical scavenging activity.[29]

Conclusion

The 2(5H)-furanone core is a chemically tractable and biologically versatile scaffold. Its derivatives have demonstrated a rich polypharmacology, with compelling activities against bacterial virulence, cancer cell proliferation, and inflammatory processes. The ability to modulate these activities through targeted synthetic modifications to the furanone ring and its substituents provides a fertile ground for future drug discovery efforts. The anti-virulence strategy of quorum sensing inhibition, in particular, holds immense promise for developing next-generation therapeutics that can circumvent the pressing challenge of antibiotic resistance. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the profound biological potential of these compounds into clinical success.

References

- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). MDPI.

- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (n.d.). National Institutes of Health.

- Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017, November 20). National Institutes of Health.

- Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (n.d.). MDPI.

- Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017, November 19). Frontiers.

- Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. (n.d.). Bentham Science.

- Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 – Synthesis, structure-activity relationship and biological evaluation. (n.d.). ResearchGate.

- 2(5H)-Furanone Derivatives as Inhibitors of Staphylococcal Biofilms. (n.d.). ResearchGate.

- Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (n.d.). PubMed.

- Simple 2(5H)-furanone Derivatives With Selective Cytotoxicity Towards Non-Small Cell Lung Cancer Cell Line A549 - Synthesis, Structure-Activity Relationship and Biological Evaluation. (n.d.). PubMed.

- 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. (n.d.). PubMed.

- Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. (2023, July 13). PubMed.

- Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents. (n.d.). PubMed.

- Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. (2017, May 1). Semantic Scholar.

- Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. (n.d.). Society for General Microbiology.

- 2(5H)-FURANONE: A PROSPECTIVE STRATEGY FOR BIOFOULING-CONTROL IN MEMBRANE BIOFILM BACTERIA BY QUORUM SENSING INHIBITION Kannan P. (n.d.). SciELO.

- Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. (n.d.). National Institutes of Health.

- Synthesis of 2(5H)-furanone derivative F105. (n.d.). ResearchGate.

- Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. (2025, August 6). ResearchGate.